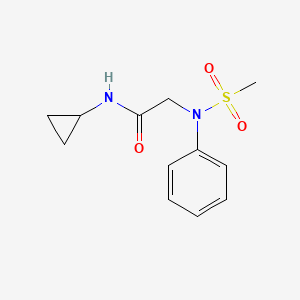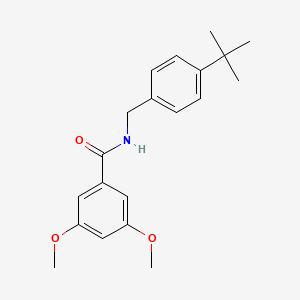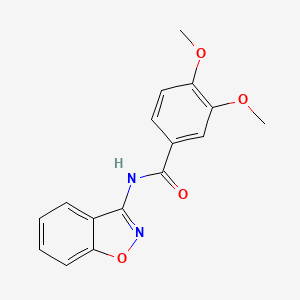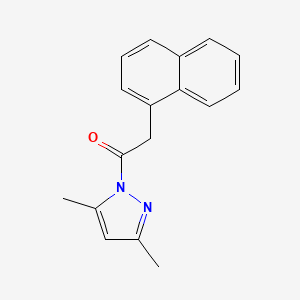
6,6-dimethyl-3-(4-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one
Overview
Description
6,6-dimethyl-3-(4-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one, also known as DPN, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a benzofuranone derivative that has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Scientific Research Applications
Antimicrobial and Analgesic Activity
A study by Rajanarendar et al. (2013) synthesized a novel series of dihydrobenzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones from 3,5-dimethyl-4-nitroisoxazole. These compounds exhibited significant antimicrobial, anti-inflammatory, and analgesic activities, comparable to standard drugs.
Synthesis and Characterization Studies
Diwaker et al. (2015) conducted synthesis and spectroscopic characterization of a similar compound, providing insights into its electronic and optical properties. This research (Diwaker et al., 2015) utilized experimental and theoretical methods for a comprehensive understanding of the compound's structure and behavior.
Chemical Transformations
Pashkovskii et al. (2018) explored the transformation of the nitromethyl group in related benzoxazol-4(5H)-one derivatives. Their study (Pashkovskii et al., 2018) focused on producing aldehydes and carboxylic acids, demonstrating potential for constructing new heterocyclic fragments.
Application in Biotransformation Methods
Caliskan et al. (2020) described the synthesis of 4-oxo-tetrahydroindol derivatives using chemical and microbial biotransformation methods. Their work (Caliskan et al., 2020) highlights the versatility of such compounds in pharmacological applications.
Electrophysiological and Antagonistic Studies
Visentin et al. (1999) studied the electrophysiological effects of methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylates and their analogs. The study (Visentin et al., 1999) demonstrated that these compounds can modulate L-type Ca2+ channels, suggesting potential as a tool for probing channel structure and function.
properties
IUPAC Name |
6,6-dimethyl-3-(4-nitrophenyl)-5,7-dihydro-1-benzofuran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-16(2)7-13(18)15-12(9-21-14(15)8-16)10-3-5-11(6-4-10)17(19)20/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZMEEYHANHRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CO2)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5829392.png)




![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)

![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)

